molecular formula C7H14ClNO3 B2895255 (4R)-4-Methoxy-D-proline methyl ester HCl CAS No. 1628605-28-6

(4R)-4-Methoxy-D-proline methyl ester HCl

Cat. No.: B2895255
CAS No.: 1628605-28-6
M. Wt: 195.64
InChI Key: XEDZRASYGGJQCQ-PHDIDXHHSA-N
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Description

Overview of Proline and its Derivatives in Chiral Synthesis

Proline, a unique secondary amino acid, holds a privileged position in the realm of chiral synthesis. wikipedia.org Its rigid five-membered ring structure provides a defined stereochemical environment, making it an effective chiral catalyst and auxiliary. wikipedia.org Proline organocatalysis, a field that has gained prominence since the early 2000s, leverages the ability of proline to form enamine or iminium ion intermediates, facilitating a wide range of asymmetric transformations. wikipedia.org

Key reactions catalyzed by proline and its derivatives include:

Aldol (B89426) Reactions: Catalyzing the direct asymmetric aldol reaction between ketones and aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity. wikipedia.org

Mannich Reactions: Facilitating the enantioselective synthesis of β-amino carbonyl compounds.

Michael Additions: Enabling the conjugate addition of nucleophiles to α,β-unsaturated systems in a stereocontrolled manner. researchgate.net

The development of proline derivatives, through substitution on the pyrrolidine (B122466) ring or modification of the carboxyl or amino groups, has been a major focus of research. These modifications aim to enhance catalytic activity, improve solubility in organic solvents, and fine-tune the stereochemical outcome of reactions. researchgate.netresearchgate.net

Significance of Methoxy-Substituted Proline Analogues in Organic Chemistry

Substitution at the C4 position of the proline ring has been shown to be a powerful strategy for modulating the molecule's conformational preferences and electronic properties. The introduction of a methoxy (B1213986) group, as in (4R)-4-Methoxy-D-proline methyl ester HCl, is particularly significant.

The electronegativity of the oxygen atom in the methoxy group introduces a stereoelectronic effect, influencing the puckering of the pyrrolidine ring. This conformational bias is critical in various applications, from organocatalysis to peptide chemistry. For instance, studies on 4-methoxyproline (Mop) incorporated into collagen models have shown that derivatives with a 4R-methoxy group can enhance the stability of the collagen triple helix due to a preference for an exo ring pucker. nih.gov

In the context of catalysis, the electronic nature of the substituent can impact the nucleophilicity and stability of the key enamine or iminium intermediates. While a methoxy group is generally considered electron-withdrawing via induction, its precise effect on catalytic efficiency and stereoselectivity depends on the specific reaction and transition state geometry. Research on peptidic catalysts containing 4-substituted prolines has indicated that substituents at a 4R-configured carbon may have a minimal effect on the stereoselectivity of the catalyst in certain reactions. researchgate.net

Contextualizing this compound within the Chiral Pool

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. These molecules serve as valuable starting materials for the synthesis of complex chiral targets.

Proline and its naturally occurring derivative, 4-hydroxyproline (B1632879), are cornerstone members of the chiral pool. They provide a rigid, stereochemically defined scaffold that can be elaborated into more complex molecules. This compound is a synthetic derivative that originates from this chiral pool philosophy. Its synthesis would typically start from an enantiopure precursor like D-proline or a derivative thereof. By utilizing a starting material with defined stereocenters, the synthesis of the target molecule can be achieved with greater efficiency and stereocontrol, bypassing the need for chiral resolutions or complex asymmetric syntheses from achiral precursors. The use of D-proline derivatives is particularly important for accessing the "unnatural" enantiomers of target molecules, which are often crucial in pharmaceutical development. mdpi.com

Current Research Landscape and Key Areas of Investigation for Proline Derivatives

The investigation into proline derivatives remains a vibrant and evolving area of chemical research. Current efforts are focused on several key fronts:

Development of Novel Organocatalysts: Researchers continue to design and synthesize new proline-based catalysts with enhanced reactivity, broader substrate scope, and higher stereoselectivity. This includes the creation of polysubstituted prolines and their incorporation into more complex catalytic systems. researchgate.net

Medicinal Chemistry and Drug Design: The conformationally constrained nature of the proline ring makes its analogues attractive scaffolds for developing peptidomimetics and small molecule inhibitors of enzymes like matrix metalloproteases. mdpi.comnih.gov The ability of substituents to control conformation is critical for optimizing binding to biological targets. nih.gov

Peptide and Protein Engineering: The incorporation of substituted prolines into peptides is a strategy used to stabilize specific secondary structures, such as the polyproline II (PPII) helix, and to probe protein-protein interactions. acs.org The stereoelectronic effects of substituents like methoxy groups are instrumental in this regard. acs.org

Sustainable and Green Chemistry: Efforts are being made to immobilize proline-based catalysts on solid supports, facilitating easier separation and recycling, which aligns with the principles of green chemistry.

This compound, with its specific stereochemistry and substitution pattern, represents a tool within this landscape, available for researchers to explore in the development of new synthetic methodologies and bioactive compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQRVWFFHPYBJV-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628605-28-6
Record name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride
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Stereochemical Aspects in the Synthesis and Transformations of 4r 4 Methoxy D Proline Methyl Ester Hcl

Influence of (4R) Stereochemistry on Conformational Preferences and Reactivity

The pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down), referring to the displacement of the Cγ atom relative to the plane defined by the other four ring atoms. The stereochemistry and electronic nature of a substituent at the C4 position significantly influence this puckering equilibrium. In the case of (4R)-4-Methoxy-D-proline, the methoxy (B1213986) group is an electron-withdrawing substituent. Due to stereoelectronic interactions, specifically the gauche effect, a 4R electron-withdrawing substituent strongly favors the Cγ-exo ring pucker. nih.govscispace.comacs.orgnih.gov

The reactivity of the proline scaffold is also affected by this conformational bias. The fixed Cγ-exo pucker can influence the accessibility of different faces of the molecule to reagents, thereby directing the stereochemical outcome of subsequent transformations, such as alkylation at the α-carbon.

FeatureInfluence of (4R)-Methoxy GroupConsequence
Ring Pucker Favors Cγ-exo conformationPreorganizes backbone torsion angles
Peptide Bond Stabilizes trans isomerPromotes stable secondary structures (e.g., PPII helix)
Stereoelectronics Gauche effect and n→π* interactionEnhanced conformational stability
Reactivity Influences steric accessibilityDirects stereochemistry in further reactions

Diastereoselectivity in Alkylation Reactions of Proline Esters

The synthesis of α-substituted proline derivatives often involves the alkylation of a proline enolate. The stereochemical outcome of this reaction is highly dependent on the existing stereocenters in the proline ring and the nature of the protecting groups and reactants used. For a 4-substituted proline ester, the stereocenter at C4 exerts a strong diastereoselective control on the introduction of a new substituent at C2.

In the alkylation of N-protected 4-substituted proline methyl esters, the enolate can exist in different conformations. The substituent at the C4 position, in this case, the (4R)-methoxy group, influences the facial selectivity of the incoming electrophile. Studies on similar 4-substituted prolines have shown that the diastereoselectivity is dependent on the N-protecting group (e.g., Boc, Cbz), the ester group, and the alkylating agent. nih.gov

For instance, the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters showed improved diastereoselectivity when a bulkier menthyl ester was used instead of a methyl ester, indicating that the steric hindrance of the ester group plays a crucial role. nih.gov The stereochemical outcome often results from the electrophile attacking the enolate from the face opposite to the C4 substituent or the bulky N-protecting group, which shields one side of the molecule. The principle of "self-reproduction of chirality" has been observed in these systems, where the existing chirality of the proline dictates the stereochemistry of the newly formed chiral center with high fidelity. nih.govacs.org

Reactant SystemElectrophileDiastereomeric Ratio (d.r.)Key Influencing Factor
N-Boc-(2S,4R)-4-TBDMS-proline methyl esterAllyl bromideVariesN-protecting group, electrophile size
N-Boc-(2S,4R)-4-TBDMS-proline (+)-menthyl esterMethyl iodide>95:5Steric bulk of the chiral auxiliary ester
N-Boc-(2S,4R)-fluoro-proline methyl esterBenzyl bromideHighStereoelectronic effect of fluorine
(2S,4R)-O-acetyl-4-hydroxyproline derivativeMethyl iodideRetention of configuration"Self-reproduction of chirality"

Table based on findings for analogous 4-substituted proline esters, illustrating general principles. nih.gov

Role of Chiral Auxiliaries and Protecting Groups in Stereochemical Induction

In the asymmetric synthesis of complex molecules, chiral auxiliaries and protecting groups are essential tools for controlling stereochemistry. Proline itself is frequently used as a chiral catalyst or auxiliary due to its rigid bicyclic transition states in reactions. researchgate.net When synthesizing derivatives like (4R)-4-Methoxy-D-proline, the choice of protecting groups for the nitrogen atom is critical for influencing diastereoselectivity in subsequent synthetic steps.

Common N-protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) not only protect the amine functionality but also influence the conformational equilibrium of the pyrrolidine ring and its enolates. The steric bulk of the protecting group can direct the approach of reagents, thereby controlling the stereochemical outcome of reactions like alkylations. nih.gov For example, the diastereoselectivity of alkylation reactions can be tuned by changing the N-protecting group. rsc.org

In syntheses where the desired stereochemistry is not inherent to the starting material, external chiral auxiliaries are employed. For instance, Evans chiral auxiliaries (oxazolidinones) are widely used to establish stereocenters with high precision. nih.gov In a synthesis of 4-methylproline diastereomers, an Evans auxiliary was used to control the stereochemistry of the C4-methyl group via asymmetric alkylation. nih.govresearchgate.net After the desired stereocenter is set, the auxiliary is cleaved to reveal the functional group. This strategy allows for the synthesis of all possible stereoisomers of a substituted proline by choosing the appropriate combination of starting material and chiral auxiliary. nih.gov

Group/AuxiliaryTypeRole in Stereochemical Induction
Boc (tert-butoxycarbonyl) N-Protecting GroupInfluences enolate conformation and facial selectivity through steric hindrance.
Cbz (benzyloxycarbonyl) N-Protecting GroupSimilar to Boc, affects steric environment and reaction diastereoselectivity.
Menthyl Ester Chiral AuxiliaryActs as a bulky ester group to enhance diastereoselectivity in alkylations. nih.gov
Evans Oxazolidinone Chiral AuxiliaryCovalently attached to the substrate to direct alkylation or other reactions with high stereocontrol, then cleaved. nih.gov

Methodologies for Chiral Purity Assessment and Enantiomeric Excess Determination

Ensuring the chiral purity of a stereochemically rich molecule like (4R)-4-Methoxy-D-proline methyl ester HCl is paramount. The enantiomeric excess (e.e.) is a measure of this purity and is determined using various analytical techniques, primarily chromatography.

High-Performance Liquid Chromatography (HPLC) is a common method for chiral separations. This can be achieved in two ways:

Indirect Method: The enantiomers are derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18). nih.govresearchgate.net

Direct Method: The underivatized enantiomers are separated directly on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are widely used for this purpose and can separate a broad range of chiral compounds. nih.govnih.govmdpi.com

Gas Chromatography (GC) is another powerful technique for determining enantiomeric purity, often offering high resolution and sensitivity. nih.gov For proline derivatives, a two-step derivatization is typically required before GC analysis to improve volatility and chromatographic behavior. sigmaaldrich.com This usually involves esterification of the carboxylic acid (e.g., to a methyl ester) followed by acylation of the amine (e.g., with trifluoroacetic anhydride). The resulting derivatives are then separated on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX G-TA). sigmaaldrich.comnih.gov

Mass Spectrometry (MS) coupled with chiral techniques can also be used. For example, electrospray ionization-mass spectrometry (ESI-MS) can determine enantiomeric excess by using pseudo-enantiomeric mass-tagged auxiliaries, allowing for rapid analysis. americanlaboratory.com

MethodPrincipleDerivatizationAdvantagesDisadvantages
Chiral HPLC (Direct) Separation on a Chiral Stationary Phase (CSP)Not requiredBroad applicability, preparative scale possibleCSPs can be expensive, method development can be complex
HPLC (Indirect) Formation of diastereomers, separation on achiral phaseRequired (e.g., Marfey's reagent)Uses standard columns, reliableDerivatization adds steps and potential for error
Chiral GC Separation on a chiral capillary columnRequired (e.g., esterification + acylation)High resolution, high sensitivity nih.govRequires volatile derivatives, thermal stability needed
ESI-MS Kinetic resolution with mass-tagged auxiliariesRequiredVery fast analysis timeLess common, requires specific reagents

Derivatization and Chemical Transformations Involving 4r 4 Methoxy D Proline Methyl Ester Hcl

Modifications at the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a key site for functionalization, most commonly through N-acylation and N-alkylation reactions. These modifications are fundamental in peptide synthesis and for the creation of novel proline-based structures.

N-Acylation: The pyrrolidine nitrogen can be readily acylated using various acylating agents, such as acid chlorides, acid anhydrides, or through coupling with carboxylic acids using standard peptide coupling reagents. These reactions are typically performed in the presence of a base to neutralize the generated acid and to free the secondary amine from its hydrochloride salt form. A common application is the introduction of protecting groups, like the Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, which are crucial for controlling reactivity in multi-step syntheses. sigmaaldrich.comsigmaaldrich.com

N-Alkylation: Introduction of alkyl groups at the pyrrolidine nitrogen can be achieved through reductive amination or by reaction with alkyl halides. For instance, N-methylation can be accomplished using formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or through catalytic hydrogenation. mdpi.com These modifications can significantly influence the biological activity and conformational properties of the resulting molecules.

Table 1: Representative Modifications at the Pyrrolidine Nitrogen
TransformationReagents and ConditionsProduct Type
N-Acylation (Boc-protection)Di-tert-butyl dicarbonate (B1257347) ((Boc)2O), Base (e.g., triethylamine), Solvent (e.g., Dichloromethane)N-Boc-(4R)-4-methoxy-D-proline methyl ester
N-Alkylation (N-methylation)Formalin, Pd/C, H2 (1 atm)(4R)-1-Methyl-4-methoxy-D-proline methyl ester
N-Arylation (Ullmann Coupling)Aryl iodide, CuI, Base (e.g., K2CO3), LigandN-Aryl-(4R)-4-methoxy-D-proline methyl ester

Transformations at the Carboxyl Methyl Ester Moiety

The methyl ester group is another versatile handle for chemical manipulation, allowing for hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide.

Hydrolysis: The methyl ester can be saponified under basic conditions, typically using an aqueous solution of a hydroxide (B78521) salt like lithium hydroxide or sodium hydroxide, to yield the corresponding carboxylic acid. nih.gov This transformation is often a necessary step before peptide coupling reactions where the proline derivative is to be incorporated as the C-terminal residue.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4R)-4-methoxypyrolidin-2-yl)methanol. While sodium borohydride (B1222165) (NaBH4) is generally considered too mild to reduce esters, its reactivity can be enhanced by the addition of Lewis acids (e.g., CaCl2, ZnCl2) or by performing the reaction at elevated temperatures. reddit.com More potent reducing agents like lithium aluminum hydride (LiAlH4) would also be effective.

Amidation: The methyl ester can be converted to an amide by reaction with an amine. This can be achieved directly with ammonia (B1221849) or primary/secondary amines, often at elevated temperatures, or by first hydrolyzing the ester to the carboxylic acid and then performing a standard amide coupling. For example, treatment of proline methyl ester hydrochloride with ammonia in methanol (B129727) can produce the corresponding prolinamide. google.com

Table 2: Key Transformations of the Carboxyl Methyl Ester
TransformationReagents and ConditionsProduct Type
HydrolysisLiOH, H2O/THF(4R)-4-Methoxy-D-proline
ReductionLiAlH4, THF; or NaBH4/ZnCl2, THF((4R)-4-Methoxypyrrolidin-2-yl)methanol
AmidationNH3, Methanol(4R)-4-Methoxy-D-prolinamide

Reactivity and Potential for Further Functionalization at the 4-Methoxy Stereocenter

The 4-methoxy group introduces a stereocenter and a site for potential functionalization, although it is generally less reactive than the other functionalities.

O-Demethylation: The methyl ether could be cleaved to reveal the corresponding 4-hydroxy-D-proline derivative. This transformation typically requires strong Lewis acids like boron tribromide (BBr3) or harsh acidic conditions. The resulting hydroxyl group can then serve as a handle for further modifications.

Nucleophilic Substitution: While the methoxy (B1213986) group is a poor leaving group, its displacement could be achieved by first converting it into a better leaving group. This would involve demethylation to the alcohol, followed by activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate. Subsequent SN2 reaction with a nucleophile would allow for the introduction of various functionalities at the C4 position with inversion of stereochemistry. This two-step sequence is a common strategy for converting 4-hydroxyproline (B1632879) derivatives into other substituted prolines. ed.ac.uk For instance, the conversion of (2S,4R)-N-Boc-4-hydroxy-L-proline to the (2S,4S) diastereomer can be achieved via an intramolecular Mitsunobu reaction to form a lactone, followed by hydrolysis. ed.ac.uk A similar strategy could be envisioned starting from the demethylated product of (4R)-4-Methoxy-D-proline methyl ester.

Table 3: Potential Reactions at the 4-Methoxy Stereocenter
TransformationReagents and ConditionsIntermediate/Product Type
O-DemethylationBBr3, Dichloromethane(4R)-4-Hydroxy-D-proline methyl ester
Nucleophilic Substitution (via alcohol)1. BBr3, DCM(4R)-4-Hydroxy-D-proline methyl ester
2. TsCl, Pyridine; then Nucleophile (e.g., NaN3)(4S)-4-Azido-D-proline methyl ester

Cyclization and Ring Expansion Reactions of Proline Derivatives

The proline scaffold itself can participate in various reactions that modify the ring structure. While specific examples for (4R)-4-Methoxy-D-proline methyl ester HCl are not prevalent, the general reactivity of proline derivatives can be extrapolated.

Cyclization Reactions: Proline derivatives are extensively used in the synthesis of constrained cyclic peptides and bicyclic systems. researchgate.netnih.gov For example, intramolecular cyclization reactions can lead to the formation of diketopiperazines or other bicyclic structures, depending on the nature of the substituents on the nitrogen and the carboxyl group. A proline-to-cysteine cyclization strategy has been developed where peptides with an N-terminal proline and a C-terminal cysteine are reacted with a bis-electrophile to form macrocycles. researchgate.net

Ring Expansion Reactions: The five-membered pyrrolidine ring of proline can be expanded to a six-membered piperidine (B6355638) ring. Such ring expansions can be achieved through various synthetic strategies, for instance, via regioisomeric ring expansion reactions, which have been used to synthesize 5-hydroxypipecolic acids from proline derivatives. organic-chemistry.org These transformations are valuable for accessing different classes of heterocyclic compounds.

The chemical versatility of this compound, with its multiple functional groups, allows for a wide array of derivatizations. These transformations enable the synthesis of a diverse range of molecules with potential applications in various fields of chemical and biological research.

Applications of 4r 4 Methoxy D Proline Methyl Ester Hcl As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Total Synthesis of Natural Products and Their Analogues

The rigid, stereochemically defined pyrrolidine (B122466) ring of 4-substituted prolines is a common feature in many natural products. Synthetic chemists leverage these prolines as chiral pool starting materials to impart stereochemical control during the synthesis of complex targets.

Intermediates in Alkaloid Synthesis (e.g., Epibatidine)

Epibatidine is a potent analgesic alkaloid isolated from the skin of an Ecuadorian poison frog. Its unique structure, featuring a 7-azabicyclo[2.2.1]heptane core, has made it a popular target for total synthesis. Numerous synthetic strategies have been developed to construct this bicyclic system. One successful approach involves a cycloaddition reaction of an N-protected pyrrole with an appropriate dienophile to form the azabicyclo[2.2.1] skeleton. rsc.org Other routes have commenced from starting materials such as (-)-quinic acid or have utilized aza-Prins-pinacol rearrangements to build the required framework. scielo.br

A review of established total syntheses of (+)- and (-)-epibatidine does not indicate the use of (4R)-4-Methoxy-D-proline methyl ester HCl as a key intermediate. rsc.orgscielo.bracs.org Synthetic strategies have focused on constructing the bicyclic core through various cyclization and rearrangement reactions rather than modifying a proline-based starting material.

Role in the Asymmetric Synthesis of Pipecolic Acid Derivatives

Pipecolic acid and its derivatives, which feature a six-membered piperidine (B6355638) ring, are constituents of various natural products and pharmaceuticals. The asymmetric synthesis of these compounds is an area of significant research. While proline derivatives serve as catalysts in some asymmetric reactions to produce pipecolic acid derivatives, they can also theoretically serve as precursors through ring-expansion methodologies. However, specific examples detailing the conversion of this compound to a pipecolic acid derivative are not extensively documented in the literature. The synthesis of substituted pipecolic acids generally follows strategies tailored to the position and degree of substitution on the piperidinic cycle.

Integration into Peptide Synthesis for Structural and Conformational Studies

The incorporation of modified proline residues into peptides is a powerful tool for probing peptide structure and function. The unique cyclic structure of proline restricts the peptide backbone, and substituents on the pyrrolidine ring can further influence local conformation. A technique known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues starting from hydroxyproline (B1673980) (Hyp). nih.govnih.gov In this method, a peptide is first synthesized using standard solid-phase methods to include Fmoc-4-hydroxyproline. The hydroxyl group is then used as a handle for further chemical modification to introduce a wide array of functionalities at the C4 position, including methoxy (B1213986) groups. nih.govnih.gov

Parameter Influence of 4-Substituted Prolines Reference
Peptide Conformation The stereochemistry (4R or 4S) of the substituent directs the puckering of the pyrrolidine ring, which in turn influences the peptide backbone torsion angles. nih.govnih.gov
Cis-Trans Isomerism Electron-withdrawing groups and sterically demanding groups at the C4 position can alter the energetic preference for the cis or trans conformation of the Xaa-Pro bond. nih.gov
Structural Probes Incorporation of handles for NMR (e.g., 19F) or other spectroscopic methods allows for detailed conformational analysis of peptides in solution. nih.govnih.gov

Development of Conformationally Constrained Amino Acid Analogues

Conformationally restricted amino acids are crucial components in the design of peptidomimetics and therapeutic drugs. thieme.de By reducing the conformational flexibility of a peptide, it is possible to lock it into a bioactive conformation, which can lead to increased potency, selectivity, and metabolic stability. Proline derivatives with substituents at the C4 position are a well-established class of conformationally constrained analogues. thieme.de

The synthesis of these analogues often starts from commercially available chiral precursors like cis-4-hydroxy-L-proline. mdpi.com The hydroxyl group can be converted to various other functionalities, including a methoxy group, through standard organic reactions. The resulting 4-substituted prolines possess a biased ring pucker (either Cγ-exo or Cγ-endo), which influences the conformation of peptides into which they are incorporated. This strategy is a key element in medicinal chemistry for developing structured peptide-based drugs.

Contribution to the Synthesis of Bioactive Molecules

As a versatile chiral building block, this compound and related 4-substituted prolines are valuable starting materials for a range of bioactive molecules beyond standard peptides. The pyrrolidine ring is a common scaffold in many pharmaceuticals and natural products. For instance, derivatives of hydroxyproline have been used to synthesize chiral phosphine ligands for asymmetric catalysis, leading to the efficient synthesis of enantiomerically enriched pyrrolines, which are themselves precursors to potential therapeutic agents like GGTase-I inhibitors. nih.gov

Furthermore, the introduction of specific substituents on the proline ring is a strategy used to develop inhibitors for various enzymes. For example, cis-4-azido-L-proline methyl ester hydrochloride has been identified as a key precursor for the synthesis of novel influenza neuraminidase inhibitors. researchgate.net The synthetic accessibility of diverse 4-substituted prolines allows medicinal chemists to explore structure-activity relationships and optimize the properties of lead compounds. mdpi.com

Application in Pharmaceutical Lead Compound Development

The use of proline analogues is a well-established strategy in the development of new pharmaceutical agents. acs.orgnih.gov The conformationally constrained pyrrolidine ring of proline is a valuable template that can orient chemical substituents into specific regions of an enzyme's binding site. mdpi.com Modifications to the proline ring, particularly at the C-4 position, can further modulate the ring's pucker (the way it twists in space) and the orientation of the peptide bond, which are critical for biological activity. nih.govnih.gov

The incorporation of D-proline derivatives has been particularly successful in the design of enzyme inhibitors. mdpi.com For instance, various D-proline derivatives with different appendages on the pyrrolidine ring have been designed as selective inhibitors of matrix metalloprotease (MMP) enzymes, which are validated targets in cancer drug discovery. mdpi.com The success of this approach is underscored by the fact that in the last 15 years, the U.S. Food and Drug Administration (FDA) has approved more than 15 drugs that contain proline analogues in their structures. acs.orgnih.gov

This compound, by providing a rigid scaffold with defined stereochemistry, allows medicinal chemists to build molecules with precise conformational control. This can lead to the development of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The methoxy group can influence factors such as lipophilicity and hydrogen bonding capacity, which are important for a drug's absorption and distribution in the body.

Table 1: Examples of Substituted Proline Derivatives in Pharmaceutical Research

Compound/Derivative Class Therapeutic Area/Application Key Feature
4-Fluoroprolines General Drug Design, Antimicrobial Peptides The fluorine atom stereoelectronically influences ring pucker and peptide bond conformation, enhancing stability. nih.govmdpi.com
D-Proline Sulfonylamides Matrix Metalloprotease (MMP) Inhibition The D-proline scaffold orients substituents to effectively bind to the enzyme's active site. mdpi.com
Bicyclic Proline Analogues General Drug Design Further restrict conformational freedom, leading to highly selective compounds. acs.orgnih.gov
4-Aminoproline Derivatives Integrin Modulation Used as a conformation-inducing scaffold in peptidomimetics targeting integrins involved in inflammation and cancer. mdpi.com
Spirocyclic Proline Analogues Antiviral Agents (e.g., Ledipasvir) The spirocyclic structure is a key component of potent hepatitis C virus (HCV) inhibitors. nih.gov

Use in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) as Linkers

Proline scaffolds are used to impart rigidity and a well-defined spatial arrangement within the linker. A close analogue of the title compound, cis-4-Hydroxy-D-proline hydrochloride, which shares the same (2R,4R) stereochemistry, is explicitly used as a non-cleavable linker in the synthesis of both ADCs and PROTACs. medchemexpress.com Similarly, the L-isomer, L-4-trans-Hydroxyproline methyl ester hydrochloride, also functions as a non-cleavable ADC and alkyl chain-based PROTAC linker.

These findings strongly support the application of this compound for the same purpose. The methoxy group is a simple modification of the hydroxyl group, and the core D-proline methyl ester scaffold provides the necessary structural features for a linker component. The defined stereochemistry of the pyrrolidine ring helps to control the distance and trajectory between the two ends of the conjugate, preventing unwanted interactions and ensuring proper engagement with their respective biological targets. The ester and methoxy groups also offer potential sites for further chemical modification during the synthesis of the complete ADC or PROTAC molecule.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Pathways to Methoxyprolines

While classical syntheses of 4-methoxyprolines often rely on the methylation of corresponding hydroxyproline (B1673980) precursors, emerging research directions focus on developing more direct, efficient, and highly stereoselective routes. A primary challenge is the precise installation of the methoxy (B1213986) group at the C4 position with the desired (R) stereochemistry on a D-proline core.

Future synthetic strategies are expected to explore:

Asymmetric Catalysis: Development of catalytic methods for the direct asymmetric methoxylation of pyrroline (B1223166) derivatives. This could involve transition-metal-catalyzed C-H activation/functionalization or organocatalytic approaches that install the methoxy group and control the stereocenter simultaneously.

Enzymatic Synthesis: Biocatalytic methods using engineered enzymes could offer unparalleled stereocontrol for the hydroxylation and subsequent methylation of proline scaffolds, providing a greener and more efficient alternative to traditional chemical methods.

Flow Chemistry: The use of microreactor technology could enable rapid optimization of reaction conditions for methoxylation, improve safety for potentially hazardous reagents, and allow for scalable production with high purity.

A representative pathway, building upon established functional group interconversions from a commercially available starting material, is outlined below.

StepDescriptionKey Reagents & ConditionsObjective
1N- and O-ProtectionBoc₂O for N-protection; conversion of carboxylic acid to methyl ester (e.g., SOCl₂, MeOH)Protection of reactive amine and carboxyl groups of a (2R, 4R)-4-Hydroxy-D-proline starting material.
2O-MethylationNaH, CH₃I (Williamson ether synthesis)Stereoretentive conversion of the hydroxyl group to a methoxy ether.
3N-DeprotectionTrifluoroacetic acid (TFA) or HCl in dioxaneRemoval of the Boc protecting group to free the secondary amine.
4Salt FormationTreatment with HClIsolation of the final product as a stable hydrochloride salt.

Exploration of New Derivatization Reactions and Functional Group Interconversions

The (4R)-4-Methoxy-D-proline methyl ester HCl scaffold offers several sites for chemical modification, including the secondary amine, the methyl ester, and the methoxy group itself. Future work will likely focus on expanding the toolbox of reactions to create a diverse library of derivatives for various applications.

An emerging and powerful strategy is "proline editing," where a 4-hydroxyproline (B1632879) residue is incorporated into a peptide on a solid support and then stereospecifically modified. nih.gov While the methoxy group is less reactive than a hydroxyl group, a potential future methodology could involve a selective O-demethylation (e.g., using BBr₃) at the peptide stage to unmask the hydroxyl group. This would open the door to a vast array of subsequent functionalizations, including:

SN2 Reactions: Conversion of the regenerated hydroxyl to a good leaving group (e.g., tosylate, mesylate) followed by displacement with various nucleophiles (azides, thiols, halides) to install new functionality with stereochemical inversion. nih.gov

Acylation and Alkylation: Esterification or etherification of the hydroxyl group to introduce probes, labels, or groups that modulate solubility and lipophilicity.

Oxidation: Oxidation of the secondary alcohol to a ketone (4-oxoproline), which can then serve as a handle for further reactions like reductive amination or oxime ligation. nih.gov

Beyond this, direct derivatization of the parent compound remains a key area of exploration.

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
Secondary AmineAcylation / Peptide CouplingActivated carboxylic acids, acyl chlorides (e.g., Fmoc-Cl, Boc₂O)Tertiary Amide
Reductive AminationAldehydes/ketones, NaBH(OAc)₃Tertiary Amine
Methyl EsterSaponificationLiOH, NaOHCarboxylic Acid
AmidationAmines, often with heating or catalysisPrimary/Secondary/Tertiary Amide
ReductionLiBH₄, LiAlH₄Primary Alcohol

Expanded Applications in Medicinal Chemistry and Chemical Biology

Substituted prolines are critical components in drug design, and the unique features of the 4R-methoxy D-proline scaffold suggest significant potential for future applications. nih.gov The methoxy group is a prevalent substituent in many approved drugs, where it often enhances ligand-target binding, improves metabolic stability, and modulates physicochemical properties. nih.gov

Future research will likely target the following areas:

Peptidomimetics and Protein Engineering: The strong conformational preference of (4R)-methoxyproline for the Cγ-exo ring pucker can be exploited to stabilize specific secondary structures in peptides, such as the polyproline II (PPII) helix. nih.gov This is particularly relevant for engineering hyperstable collagen-mimetic peptides for applications in biomaterials and tissue engineering. nih.gov

Enzyme Inhibitors: The D-proline core is a known scaffold for inhibitors of various enzymes, including matrix metalloproteases (MMPs), which are implicated in cancer and inflammatory diseases. mdpi.com The 4-methoxy group could be used to probe interactions within enzyme active sites, potentially improving potency and selectivity by acting as a hydrogen bond acceptor or by providing favorable hydrophobic interactions.

Modulation of Physicochemical Properties: In drug discovery, replacing a hydroxyl group with a methoxy group (a "hydroxy-to-methoxy switch") is a common strategy to block a site of metabolic glucuronidation, increase membrane permeability by masking a hydrogen bond donor, and fine-tune lipophilicity. nih.gov This compound serves as a ready-to-use building block for exploring such structure-activity relationships.

Chemical Biology Probes: The methoxy group can be further functionalized, for instance with isotopic labels (e.g., ¹³CH₃ or CD₃), to serve as a non-perturbative probe for NMR-based studies of peptide-protein interactions or conformational dynamics.

Computational Studies on Reactivity, Conformation, and Stereocontrol of this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing the behavior of substituted prolines. nih.govnih.gov While extensive studies exist for 4-hydroxy- and 4-fluoroprolines, dedicated computational analysis of 4-methoxyproline will provide a more nuanced understanding of its properties.

Future computational research will likely focus on:

Stereoelectronic Effects: Quantifying the precise energetic contribution of the gauche effect between the electronegative methoxy group at the 4R position and the proline ring structure. This effect is known to be the primary driver for stabilizing the Cγ-exo ring pucker. nih.govnih.gov

Conformational Landscape Analysis: Mapping the potential energy surface of the molecule to determine the relative energies of different ring puckers (exo vs. endo), cis/trans amide bond isomers, and backbone dihedral angles (φ, ψ). Such studies have confirmed that 4R-substituted prolines with electron-withdrawing groups strongly favor the exo pucker, which in turn promotes a trans peptide bond. nih.gov

Solvation Effects: Investigating how explicit and implicit solvent models influence conformational preferences. While the gauche effect is an intrinsic property, solvent interactions can further modulate the stability of different conformers.

PropertyPredicted Effect of (4R)-Methoxy GroupUnderlying Principle / Consequence
Ring PuckerStrong preference for Cγ-exo puckerStereoelectronic gauche effect between the C-O bond of the methoxy group and the C-C bonds of the ring. nih.gov
Amide Bond IsomerismIncreased population of the trans-amide bond preceding the proline residueThe exo pucker pre-organizes the backbone for a favorable n→π* interaction, which stabilizes the trans conformation. nih.govnih.gov
Backbone Dihedral Angles (φ, ψ)Restricted conformational space, favoring polyproline II (PPII) helix-like structuresThe rigid exo pucker limits the flexibility of the peptide backbone, promoting specific secondary structures. nih.gov
Molecular InteractionsActs as a hydrogen bond acceptor; provides hydrophobic/van der Waals contactsThe ether oxygen can accept a hydrogen bond, while the methyl group increases local lipophilicity. nih.gov

Q & A

Q. How can the synthesis of (4R)-4-Methoxy-D-proline methyl ester HCl be optimized to achieve high enantiomeric purity?

Methodological Answer:

  • Key Parameters :
    • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino and hydroxyl moieties during synthesis, preventing undesired side reactions .
    • Temperature Control : Maintain reaction temperatures between 0–5°C during esterification to minimize racemization .
    • Catalyst Selection : Employ chiral catalysts (e.g., proline-derived organocatalysts) to enhance stereochemical control .
  • Purification : Utilize recrystallization in methanol/ether mixtures or reverse-phase HPLC to isolate the enantiomerically pure product. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • Prepare samples at ~8 mg/mL in methanol-d4 with 0.1% TMS as a reference.
    • Use a 400 MHz spectrometer with a 45-second delay between pulses to resolve coupling constants (e.g., J4R-H and J2-H). Expected signals:
  • ¹H NMR : δ 3.7–3.9 ppm (methoxy group), δ 4.2–4.5 ppm (C4-H, split due to stereochemistry) .
    • ¹³C NMR : Confirm ester carbonyl at ~170 ppm and methoxy carbon at ~55 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ at m/z ~220.1 (theoretical) .

Advanced Research Questions

Q. How can researchers assess the chiral stability of this compound under varying conditions?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .
    • Thermal Stress : Heat samples to 40–60°C and analyze enantiomeric excess (ee) using polarimetry ([α]D²⁵ = +15° to +20° in methanol) .
  • Data Interpretation :
    • Kinetic Modeling : Apply Arrhenius equations to predict racemization rates. A deviation >5% ee indicates instability under tested conditions .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Impurity Identification : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)). Discrepancies >0.3 ppm suggest impurities (e.g., residual solvents or diastereomers) .
    • Solvent Effects : Re-run NMR in DMSO-d6 to assess hydrogen bonding’s impact on chemical shifts .
  • Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm spin systems and assign stereochemistry unambiguously .

Q. How can this compound be applied in peptide synthesis to study conformational effects?

Methodological Answer:

  • Peptide Incorporation :
    • Use solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives. Activate carboxyl groups with HBTU/DIPEA for coupling .
    • Conformational Analysis :
  • Perform circular dichroism (CD) spectroscopy to detect polyproline-II helices in aqueous solutions.
  • Compare thermal denaturation profiles (Tm) with control peptides lacking the methoxy group .
  • Computational Modeling : Run MD simulations (AMBER force field) to predict steric effects of the methoxy substituent on backbone flexibility .

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